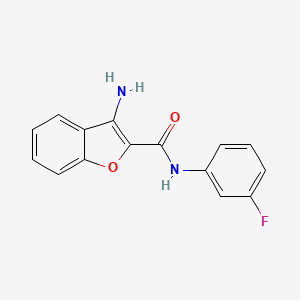

3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide

Descripción

3-Amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a benzofuran derivative characterized by a benzofuran core substituted with an amino group at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 3-fluorophenyl moiety. Its molecular formula is C₁₅H₁₁FN₂O₂, with a molecular weight of 282.26 g/mol .

Propiedades

IUPAC Name |

3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUYLCJRHFHZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with an amino group and a fluorophenyl substituent, which is significant for its biological activity. The molecular formula is with a molecular weight of approximately 256.27 g/mol. The presence of the fluorine atom may enhance the compound's stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit or activate enzymes involved in various metabolic pathways.

- Receptor Modulation : It can modulate receptor activities, influencing cellular responses such as proliferation and apoptosis.

- DNA/RNA Interaction : It may affect gene expression and protein synthesis by interacting with nucleic acids.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Activity : A study on benzofuran derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxicity. For example, the presence of halogen substituents enhanced the antiproliferative activity, indicating that this compound could similarly exhibit potent effects against various cancer types .

- Neuroprotective Mechanism : In vitro studies demonstrated that certain benzofuran derivatives could inhibit Aβ aggregation, which is crucial in Alzheimer's pathology. The compound's ability to modulate Aβ fibrillogenesis suggests it could serve as a therapeutic agent in neurodegenerative diseases .

- Antimicrobial Evaluation : While direct studies on this specific compound are sparse, related benzofuran derivatives have shown promising antibacterial and antifungal activities, indicating potential for further exploration in antimicrobial applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Findings from Structural Comparisons

Substituent Effects on Lipophilicity :

- The 4-chlorophenyl analog (C₁₅H₁₁ClN₂O₂) exhibits higher lipophilicity compared to the 3-fluorophenyl parent compound due to chlorine’s higher hydrophobicity .

- The trifluoromethyl group in 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide contributes to both lipophilicity and metabolic resistance .

The thienylmethyl substituent in 3-amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide introduces sulfur-containing heterocyclic electronics, which may influence π-π stacking interactions .

Dual Functionalization :

- The compound N-(3-fluorophenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide combines a 3-fluorophenyl group with a 2-methylbenzamido side chain. This dual substitution could optimize both target engagement and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.